REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].Cl[C:11]1[CH:16]=[C:15]([CH2:17][O:18][CH3:19])[N:14]=[CH:13][N:12]=1>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:11]2[CH:16]=[C:15]([CH2:17][O:18][CH3:19])[N:14]=[CH:13][N:12]=2)[CH:6]=[CH:7][C:8]=1[Cl:9]
|
Name
|
|
Quantity
|
1.328 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)COC
|
Name
|
|
Quantity
|
20.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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CONCENTRATION
|
Details
|
concentrated onto Na2SO4
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Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel using 50-100% ethyl acetate in hexanes
|
Type
|
CONCENTRATION
|
Details
|
The desired fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark brown solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC1=NC=NC(=C1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |